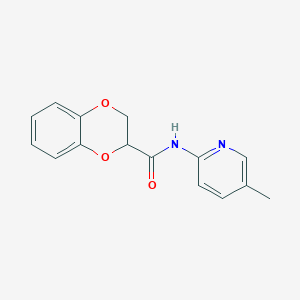

N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-6-7-14(16-8-10)17-15(18)13-9-19-11-4-2-3-5-12(11)20-13/h2-8,13H,9H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJPNSUHIKBOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.

Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an amine under dehydrating conditions, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of halogen, nitro, or other substituent groups on the pyridine ring.

Scientific Research Applications

N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Industrial Applications: The compound is explored for its potential use in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and structurally related compounds:

| Compound Name | Structural Features | Reported Biological Activities | Key Differentiators |

|---|---|---|---|

| This compound (Target) | Benzodioxine + 5-methylpyridine carboxamide | Potential anti-inflammatory, anticancer (inferred from analogs) | 5-methylpyridine enhances lipophilicity and target specificity vs. unsubstituted pyridines . |

| N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Benzodioxine + 6-methylpyridine carboxamide | Anti-inflammatory, anticancer (explicitly studied) | 6-methylpyridine alters steric interactions and binding pocket accessibility . |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Benzodioxine + thiadiazole ring | Anticancer, anticonvulsant | Thiadiazole introduces sulfur-based interactions; lacks pyridine’s hydrogen-bonding potential . |

| N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Benzodioxine + iodophenyl carboxamide | Antimicrobial, anticancer (preliminary data) | Iodine substituent enables halogen bonding; bulkier aryl group affects pharmacokinetics . |

| N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Benzodioxine + chloro-methoxyphenyl carboxamide | Enzyme inhibition (hypothesized) | Chlorine and methoxy groups enhance electron-withdrawing effects and metabolic stability . |

Key Insights from Comparative Analysis:

Substituent Position Matters :

- The 5-methylpyridin-2-yl group in the target compound offers a balance of lipophilicity and steric accessibility compared to the 6-methyl analog, which may hinder binding in certain targets .

- Pyridine derivatives generally exhibit better solubility and bioavailability than purely aromatic or sulfur-containing heterocycles (e.g., thiadiazoles) .

Biological Activity Trends :

- Benzodioxine-thiadiazole hybrids (e.g., ) show strong anticancer activity due to thiadiazole’s role in disrupting DNA synthesis. However, they may lack the pyridine’s ability to modulate enzyme activity via hydrogen bonding .

- Halogenated analogs (e.g., 2-iodophenyl in ) demonstrate enhanced antimicrobial potency but face challenges in toxicity profiles compared to methyl-substituted pyridines .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to other benzodioxine carboxamides, such as coupling activated benzodioxine carbonyl chlorides with substituted amines (e.g., 5-methylpyridin-2-amine) under mild conditions .

- Industrial-scale production may employ continuous flow reactors for higher yields, as seen in related benzodioxine derivatives .

Research Findings and Mechanistic Considerations

- Pharmacokinetics : Methyl groups on pyridine improve metabolic stability compared to unsubstituted pyridines, as observed in dihydropyridine-based antihypertensive drugs .

- Structure-Activity Relationship (SAR) :

- Pyridine substitution : 5-methyl > 6-methyl in enhancing target affinity (inferred from ).

- Benzodioxine core : Critical for rigid structure and π-π interactions with hydrophobic protein pockets .

Biological Activity

N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound characterized by a complex molecular structure that includes a benzodioxine core and a pyridine moiety. This unique configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

- Molecular Formula : C15H14N2O3

- Molecular Weight : 270.28 g/mol

- IUPAC Name : this compound

The compound's structure allows for diverse interactions within biological systems, which can enhance its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various physiological effects. Research indicates that compounds with similar structural features may exhibit significant biological activities, including:

- Inhibition of Enzymatic Activity : Potential inhibition of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.

- Neurotransmitter Modulation : Possible effects on nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive functions and neuroprotection.

Case Studies and Research Findings

- Study on CDK Inhibition :

- Neuropharmacological Effects :

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| N-(3-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | C15H14N2O3 | CDK inhibition |

| 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane | C16H20N4O | Cognitive enhancement via nAChR modulation |

| N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide | C16H16N2O3S | Potential anti-cancer properties |

Q & A

Q. What are the recommended synthetic routes for N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a benzodioxine-carboxylic acid derivative with a substituted pyridinylamine. Key steps include:

Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to generate an acyl chloride or active ester .

Amide bond formation : React the activated intermediate with 5-methylpyridin-2-amine under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents (e.g., DMF, THF).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Optimization Tips :

- Temperature : Maintain 0–5°C during activation to minimize side reactions.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amidation .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of the benzodioxine and pyridinyl moieties. Key signals:

- Benzodioxine protons (δ 4.2–4.5 ppm, OCH₂) .

- Pyridinyl protons (δ 8.3–8.6 ppm, aromatic) .

- X-ray Crystallography : Resolve dihedral angles between benzodioxine and pyridinyl groups (e.g., 50.26° in analogs) and hydrogen-bonding patterns .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (mobile phase: acetonitrile/water) to assess purity (>98%) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific biological targets?

Methodological Answer:

- Functional Group Modifications :

- Pyridinyl substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to enzymes like kinases .

- Benzodioxine ring : Fluorination at C6/C7 positions improves metabolic stability .

- Bioisosteric Replacement : Replace the benzodioxine with thieno[2,3-b]pyridine to modulate lipophilicity (clogP) .

- In Silico Docking : Use software (e.g., AutoDock) to predict interactions with targets like PARP-1 or β-amyloid .

Q. How should researchers address contradictions in biological activity data across different studies?

Methodological Answer:

- Assay Standardization :

- Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., doxorubicin for cytotoxicity) .

- Validate enzyme inhibition assays with positive controls (e.g., staurosporine for kinases).

- Data Normalization : Normalize IC₅₀ values to protein concentration (e.g., BSA assay) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from disparate sources .

Q. Example Contradiction Resolution :

- A study reported IC₅₀ = 5 μM for antiparasitic activity , while another found IC₅₀ = 12 μM . Discrepancies may arise from parasite strain differences (e.g., Leishmania donovani vs. Trypanosoma cruzi) or incubation time (24h vs. 48h).

Q. What mechanistic hypotheses exist for this compound’s interaction with biological targets, and how can they be tested?

Methodological Answer:

- Hypothesis 1 : The carboxamide group chelates metal ions (e.g., Zn²⁺) in enzyme active sites .

- Testing : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect metal binding.

- Hypothesis 2 : The benzodioxine ring intercalates DNA.

- Testing : Conduct ethidium bromide displacement assays .

- Hypothesis 3 : The compound acts as a protease inhibitor via hydrogen bonding.

- Testing : Perform crystallographic studies of the compound bound to HIV-1 protease .

Q. What strategies are effective for improving the compound’s solubility and bioavailability?

Methodological Answer:

- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the carboxamide .

- Nanoparticle Formulation : Use PLGA nanoparticles (size: 100–200 nm) for sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.